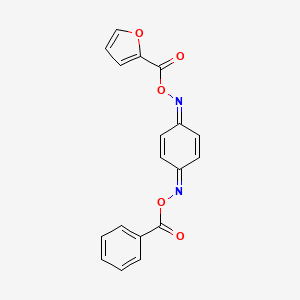

benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime is a chemical compound with potential applications in scientific research. This compound is a derivative of benzoquinone and has been shown to possess interesting biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime has several potential applications in scientific research. One of its major uses is as a redox probe for the detection of reactive oxygen species (ROS) in cells and tissues. ROS are highly reactive molecules that can cause oxidative damage to cells and are implicated in various diseases such as cancer, Alzheimer's, and Parkinson's disease. Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime reacts with ROS to form a stable adduct, which can be detected using fluorescence or absorbance spectroscopy.

Another potential application of benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime is as a photosensitizer for photodynamic therapy (PDT). PDT is a cancer treatment that involves the use of a photosensitizer, which is activated by light to produce reactive oxygen species that can kill cancer cells. Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime has been shown to be an effective photosensitizer in vitro and in vivo.

Wirkmechanismus

The mechanism of action of benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime involves its ability to undergo redox reactions with ROS. When exposed to ROS, the compound undergoes a one-electron reduction to form a semiquinone radical, which can then react with another ROS molecule to form a stable adduct. This reaction is reversible, and the compound can be oxidized back to its original form by other oxidizing agents such as ferricyanide.

Biochemical and physiological effects:

Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of several enzymes such as xanthine oxidase, tyrosinase, and acetylcholinesterase. It has also been shown to have anti-inflammatory and antioxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime in lab experiments is its high sensitivity and specificity for ROS detection. The compound has a high quantum yield and can detect ROS at low concentrations. However, one of the limitations of using this compound is its potential toxicity to cells and tissues. The compound can generate ROS itself, which can cause oxidative damage to cells if not used at the proper concentration.

Zukünftige Richtungen

There are several future directions for the use of benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime in scientific research. One possible direction is the development of new photosensitizers for PDT. Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime has shown promising results as a photosensitizer, and further research is needed to optimize its properties for clinical use.

Another possible direction is the development of new redox probes for ROS detection. Benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime is just one of many compounds that can be used for ROS detection, and further research is needed to identify more specific and sensitive probes.

In conclusion, benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime is a promising compound with potential applications in scientific research. Its ability to detect ROS and its potential as a photosensitizer make it a valuable tool for studying oxidative stress and cancer treatment. However, further research is needed to optimize its properties and to identify new applications for this compound.

Synthesemethoden

The synthesis of benzo-1,4-quinone O-benzoyloxime O-2-furoyloxime involves the reaction of benzoquinone with benzoyl chloride and 2-furoyl chloride in the presence of a base such as pyridine. The resulting product is then purified using column chromatography to obtain the pure compound.

Eigenschaften

IUPAC Name |

[(4-benzoyloxyiminocyclohexa-2,5-dien-1-ylidene)amino] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O5/c21-17(13-5-2-1-3-6-13)24-19-14-8-10-15(11-9-14)20-25-18(22)16-7-4-12-23-16/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYNUPPENXBKIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)ON=C2C=CC(=NOC(=O)C3=CC=CO3)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]acrylamide](/img/structure/B5586227.png)

![3-(3-methylbutyl)-8-[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586234.png)

![2,6-dimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5586241.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5586249.png)

![2-(4-methoxyphenyl)-N'-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5586266.png)

![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5586272.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5586297.png)

![N-[3-(4-morpholinyl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5586303.png)

![2-(3-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5586307.png)

![(2-methoxyethyl){3-[(4-methylbenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B5586325.png)

![9-oxo-7-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5586328.png)

![2-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5586340.png)